3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid
CAS No.: 1429902-85-1
Cat. No.: VC2743572
Molecular Formula: C17H18N4O3
Molecular Weight: 326.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429902-85-1 |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 326.35 g/mol |
| IUPAC Name | 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C17H18N4O3/c22-16(23)13-4-3-5-14(12-13)19-17(24)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,24)(H,22,23) |
| Standard InChI Key | CQCJDCKCTCGDSY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(=O)O |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid contains several key structural components:
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A benzoic acid core with a carboxylic acid group at position 1
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An amino linkage at position 3, connected to a carbonyl group
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A piperazine ring connected to the carbonyl group
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A pyridin-2-yl substituent on the piperazine ring
This compound bears structural similarities to 3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid, which also features a benzoic acid core with a meta-substituted carbonyl-amino linkage. The primary difference lies in the nitrogen-containing heterocycle and its substituent.
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C17H18N4O3 | Based on structural formula |
| Molecular Weight | ~326 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Based on similar benzoic acid derivatives |
| Solubility | Poor water solubility, improved in organic solvents | Based on similar benzoic acid derivatives |
| pKa | ~4.2 (carboxylic acid group) | Typical for benzoic acid derivatives |
| Hydrogen Bond Donors | 2 (NH and COOH) | Based on structural analysis |
| Hydrogen Bond Acceptors | 6 (N atoms and O atoms) | Based on structural analysis |
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid likely follows similar synthetic pathways to those used for structurally related compounds. Based on synthesis methods for similar compounds, the following approach is probable:
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Coupling of 3-aminobenzoic acid with an activated carbonyl derivative of 4-pyridin-2-ylpiperazine
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Use of coupling reagents such as carbodiimides (EDCI) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation
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Purification through standard techniques including recrystallization or column chromatography
The synthetic pathway would be comparable to that described for 3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid, which involves coupling 3-aminobenzoic acid with appropriately functionalized piperidine derivatives.
Key Reaction Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous acetonitrile or DMF | Maintains reactivity while preventing side reactions |
| Temperature | Room temperature to 50°C | Higher temperatures may accelerate reaction |
| Coupling Reagents | EDCI/HOBt or PyBOP | Facilitates amide bond formation |
| Reaction Time | 12-24 hours | Depends on reactivity of components |
| Purification | Recrystallization from ethanol | Produces high purity product |
| Structural Element | Potential Contribution to Activity |
|---|---|
| Benzoic acid core | Provides hydrogen bonding capacity and potential ionic interactions |
| Carbonyl-amino linkage | Offers conformational flexibility and additional hydrogen bonding sites |
| Piperazine ring | Contributes to binding with target proteins through basic nitrogen atoms |
| Pyridin-2-yl group | Enhances binding affinity through π-π interactions and hydrogen bonding |
A specific mention in the literature suggests potential PAR-1 antagonism activity, which would be consistent with the compound's structural features.
Research Applications
Pharmaceutical Research
The compound 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid may serve as:
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A lead structure for developing therapeutic agents targeting specific receptor systems
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A pharmacological tool for studying cellular signaling pathways
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A potential inhibitor of enzymes involved in disease processes
Similar compounds have been investigated for applications in neurodegenerative diseases, pain management, and cancer therapy.
Medicinal Chemistry Applications
In medicinal chemistry, this compound may be valuable for:
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Structure-activity relationship studies to optimize biological activity
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Development of focused compound libraries for high-throughput screening
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Exploration of pharmacokinetic properties in drug discovery pipelines
The presence of both hydrogen bond donors and acceptors, along with aromatic rings, makes this compound potentially favorable for binding to various biological targets.
Analytical Methods
Characterization Techniques
For proper characterization of 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid, the following analytical techniques would be most appropriate:
| Technique | Information Provided | Typical Parameters |
|---|---|---|
| NMR Spectroscopy | Structural confirmation, purity assessment | 1H-NMR (400-600 MHz), 13C-NMR (100-150 MHz) |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | ESI-MS, HRMS for exact mass |
| IR Spectroscopy | Functional group identification | ATR or KBr pellet methods |
| HPLC | Purity assessment, retention behavior | Reverse-phase C18 column, gradient elution |
| X-ray Crystallography | Crystal structure determination | Single crystal analysis |
These methods are commonly employed for related compounds and would provide comprehensive characterization data for the target compound.
Comparison with Structurally Similar Compounds
Structural Analogs
3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid shares structural similarities with several compounds identified in the literature:
Pharmacological Comparison
Based on structural analysis and limited available data, the following pharmacological comparisons can be inferred:
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The target compound likely shares some enzyme inhibition properties with 3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid, particularly those related to monoacylglycerol lipase (MAGL) inhibition.
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The pyridin-2-ylpiperazine moiety may confer different receptor binding properties compared to the ethoxypiperidine group, potentially shifting selectivity toward dopaminergic or serotonergic receptors.
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The specific PAR-1 antagonism mentioned in relation to this compound suggests a unique pharmacological profile that distinguishes it from structurally similar analogs.
Future Research Directions
Structure Optimization
Future research on 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid could focus on:
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Modifying the pyridyl substituent position to explore effects on target binding affinity
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Exploring bioisosteric replacements for the benzoic acid moiety to improve pharmacokinetic properties
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Investigating conformational constraints to enhance selectivity for specific targets
Expanded Biological Evaluation
Comprehensive biological evaluation should include:
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Broad spectrum screening against enzyme panels and receptor arrays
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Detailed investigation of PAR-1 antagonist activity, as suggested by limited available literature
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Assessment of pharmacokinetic properties including solubility, permeability, and metabolic stability
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In vivo studies to evaluate efficacy in relevant disease models
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